molecular formula C18H17NO3 B367206 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione CAS No. 797780-74-6

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367206
CAS No.: 797780-74-6
M. Wt: 295.3g/mol
InChI Key: BREOTPXSSAJDPD-UHFFFAOYSA-N
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Description

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core substituted with a 2-methylphenoxypropyl group at the 1-position and a dione moiety at the 2,3-positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol, propyl bromide, and indole-2,3-dione.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.

    Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is evaluated for its anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions. It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione can be compared with other indole derivatives:

    Similar Compounds:

    Uniqueness: The presence of the dione moiety at the 2,3-positions distinguishes this compound from other indole derivatives. This functional group imparts unique chemical reactivity and biological activity to the compound.

Properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOTPXSSAJDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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